Home > Products > Screening Compounds P74079 > Thalidomide-O-PEG3-Propargyl
Thalidomide-O-PEG3-Propargyl -

Thalidomide-O-PEG3-Propargyl

Catalog Number: EVT-8258709
CAS Number:
Molecular Formula: C22H24N2O8
Molecular Weight: 444.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-O-PEG3-Propargyl is a synthetic compound that combines thalidomide, a polyethylene glycol (PEG) linker, and a propargyl group. This compound is primarily utilized in the field of targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). The thalidomide moiety acts as a ligand for cereblon, a protein integral to the ubiquitin-proteasome system, while the PEG linker enhances solubility and facilitates conjugation to other molecules. The propargyl group allows for further functionalization, making it a versatile tool in bioconjugation and drug delivery applications.

Source and Classification

Thalidomide-O-PEG3-Propargyl is classified as a small molecule drug candidate. It is derived from thalidomide, which has historically been used for its immunomodulatory and anti-inflammatory properties. The compound is synthesized for research purposes and is not yet approved for clinical use. It falls under the category of chemical compounds used in medicinal chemistry and biochemistry, particularly in studies involving protein interactions and degradation pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of Thalidomide-O-PEG3-Propargyl involves several key steps:

  1. Activation of Thalidomide: Thalidomide is first activated to form a reactive intermediate capable of undergoing further reactions.
  2. PEGylation: The activated thalidomide is reacted with a PEG spacer to form the thalidomide-PEG conjugate.
  3. Propargylation: The PEGylated thalidomide is then reacted with a propargylating agent to introduce the propargyl group.

These reactions typically require specific conditions such as temperature control, pH adjustments, and the use of solvents that facilitate the reaction without degrading the components involved. Industrial production methods mirror these laboratory techniques but are scaled up with stringent quality control measures to ensure high purity and consistency of the final product .

Molecular Structure Analysis

Structure and Data

Thalidomide-O-PEG3-Propargyl features a complex molecular structure that includes:

  • Thalidomide Core: A phthalimide structure that provides biological activity.
  • Polyethylene Glycol Linker: A flexible chain that enhances solubility and biocompatibility.
  • Propargyl Group: A terminal alkyne functional group that facilitates click chemistry reactions.

The molecular formula can be represented as C19H25N2O5C_{19}H_{25}N_{2}O_{5}, with specific molecular weight data depending on the length of the PEG chain used .

Chemical Reactions Analysis

Reactions and Technical Details

Thalidomide-O-PEG3-Propargyl undergoes several types of chemical reactions:

  1. Substitution Reactions: The propargyl group can participate in nucleophilic substitutions, allowing conjugation with other biomolecules.
  2. Click Chemistry: The alkyne functional group readily reacts with azides under mild conditions to form stable triazole linkages, which are crucial for bioconjugation applications.

Common reagents used in these reactions include copper catalysts for facilitating cycloaddition processes in click chemistry .

Major Products

The major products formed from these reactions typically include conjugates with enhanced functionality, which can be utilized in various biochemical assays or therapeutic applications.

Mechanism of Action

The mechanism of action of Thalidomide-O-PEG3-Propargyl primarily revolves around its role as a PROTAC linker. It binds to cereblon, part of an E3 ubiquitin ligase complex, recruiting target proteins for ubiquitination. This process leads to their degradation by the proteasome, effectively disrupting specific cellular pathways associated with diseases such as cancer and inflammation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or powder.
  • Solubility: Highly soluble in water due to the PEG component, enhancing its bioavailability.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: The propargyl group is highly reactive, particularly in click chemistry applications.

Relevant data regarding melting point, boiling point, and other physical constants may vary based on synthesis methods but are generally optimized for laboratory use .

Applications

Thalidomide-O-PEG3-Propargyl has diverse applications in scientific research:

  • Targeted Protein Degradation: Used extensively in developing PROTACs for selectively degrading disease-related proteins.
  • Biological Studies: Facilitates investigations into protein-protein interactions and cellular signaling pathways.
  • Therapeutic Development: Investigated for potential therapeutic uses in treating various diseases including cancer and autoimmune disorders through targeted protein modulation .
Introduction to Thalidomide-O-PEG3-Propargyl in Modern Medicinal Chemistry

Historical Context of Thalidomide Derivatives in Targeted Therapy

Thalidomide's initial 1950s deployment as a sedative and antiemetic culminated in catastrophic teratogenicity, causing severe limb malformations (phocomelia) in >10,000 neonates due to inadequate preclinical testing [1] [5] [10]. This tragedy fundamentally reshaped global drug regulatory frameworks, including the establishment of rigorous teratogenicity testing protocols. Paradoxically, thalidomide’s rediscovery for leprosy (1998) and multiple myeloma (2006) catalyzed mechanistic investigations, revealing its binding to cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex [5] [7]. This seminal discovery transformed thalidomide from a therapeutic pariah into a foundational component of targeted protein degradation platforms.

  • Table 1: Evolution of Thalidomide-Based Therapeutics
    EraPrimary ApplicationKey DiscoveryImpact
    1957-1961Sedative/AntiemeticTeratogenicity (Phocomelia)Drug regulation overhaul (e.g., FDA strengthening) [1] [10]
    1990s-2000sLeprosy/MyelomaImmunomodulatory activityFDA approval for specific indications [5]
    2010-PresentTargeted DegradationCereblon E3 ligase bindingPROTAC technology development [7] [9]

The identification of CRBN as thalidomide’s molecular target in 2010 enabled rational engineering of derivatives. Structural studies confirmed that thalidomide’s glutarimide moiety engages CRBN, while its phthalimide ring could be derivatized to modulate target specificity [7] [9]. This understanding directly facilitated the development of Thalidomide-O-PEG3-Propargyl as a synthetically accessible CRBN-recruiting ligand.

Rationale for PEGylation and Propargyl Functionalization in Drug Design

PEGylation—the covalent attachment of polyethylene glycol chains—confers distinct advantages critical for heterobifunctional degraders:

  • Solubility and Pharmacokinetics Enhancement: The PEG3 spacer (molecular weight ~132 g/mol) significantly increases aqueous solubility, countering the inherent hydrophobicity of thalidomide and target-binding warheads. This mitigates aggregation and improves bioavailability. PEGylation reduces nonspecific protein binding and renal clearance, extending plasma half-life [4] [8].
  • Linker Geometry Optimization: The three-ethylene-oxide units provide ~15Å spatial separation, enabling optimal ternary complex formation between the target protein, CRBN, and the PROTAC. Flexibility within the PEG chain accommodates diverse protein surface topographies [3] [4] [9].
  • Propargyl as Bioorthogonal Handle: The terminal alkyne (propargyl) group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), permitting modular conjugation to azide-functionalized target protein ligands. This "click chemistry" approach streamlines PROTAC synthesis and diversification [2] [3] [6].

  • Table 2: Impact of PEG Linker Length on PROTAC Properties

    Linker VariantPEG UnitsApprox. Length (Å)Key AdvantagesReference
    Thalidomide-O-PEG2-Propargyl2~10Reduced steric hindrance [3]
    Thalidomide-O-PEG3-Propargyl3~15Balanced flexibility/size [2] [6]
    Thalidomide-O-PEG4-Propargyl4~20Enhanced solubility [6] [8]

Metabolic stability is another critical consideration. Unmodified thalidomide undergoes rapid hydrolysis in vivo, but PEGylation shields labile functional groups. Furthermore, cryopreserved human hepatocyte studies indicate that linker chemistry profoundly influences PROTAC metabolic fate, with PEG chains reducing cytochrome P450 3A4 (CYP3A4)-mediated oxidation compared to aliphatic linkers [4] [8].

Role in the Evolution of Proteolysis-Targeting Chimeras

Thalidomide-O-PEG3-Propargyl functions as a versatile CRBN-recruiting moiety within PROTAC architectures. PROTACs are heterobifunctional molecules comprising: (i) a target protein ligand, (ii) an E3 ubiquitin ligase recruiter (e.g., thalidomide derivative), and (iii) a linker. They hijack the ubiquitin-proteasome system to induce target degradation [4] [9].

  • Mechanistic Advancements: Early PROTACs relied on peptide-based E3 ligands with poor cell permeability. Small-molecule E3 ligands like thalidomide derivatives revolutionized the field. Thalidomide-O-PEG3-Propargyl exemplifies this evolution—its propargyl group facilitates efficient "click" coupling to azide-functionalized target ligands (e.g., kinase inhibitors, nuclear receptor antagonists), bypassing complex synthetic routes. This modularity accelerates PROTAC optimization [3] [9].
  • Ternary Complex Formation: Structural studies (e.g., CRBN-BRD4-PROTAC complexes) reveal that PEG linkers foster cooperative interactions between the target protein and E3 ligase. The PEG3 spacer in Thalidomide-O-PEG3-Propargyl provides sufficient length to avoid steric clashes while allowing dynamic complex formation essential for efficient ubiquitin transfer [4] [9].
  • Catalytic Efficiency: Unlike inhibitors requiring sustained target occupancy, PROTACs operate catalytically. A single PROTAC molecule can facilitate degradation of multiple target protein molecules. Thalidomide-O-PEG3-Propargyl-based PROTACs leverage this efficiency, particularly against challenging targets like transcription factors and scaffolding proteins [9].

  • Table 3: Thalidomide-O-PEG3-Propargyl in PROTAC Ternary Complexes

    Target ProteinLigand Conjugation MethodDegradation Efficiency (DC₅₀*)Key Application
    Androgen ReceptorClick Chemistry to Azide-Modified AR Antagonist<100 nMProstate Cancer [4] [9]
    BRD4Conjugated to JQ1 Derivative~10 nMLeukemia [4]
    Estrogen ReceptorConjugated to Selective ER Degrader (SERD)<50 nMBreast Cancer [9]
    DC₅₀: Half-maximal degradation concentration

The molecule’s utility extends beyond PROTACs to other targeted degradation modalities, including molecular glues and hydrophobic tagging systems. Its chemical tractability supports high-throughput exploration of CRBN-mediated degradation, accelerating the degradation of "undruggable" proteome targets [4] [9]. Over 20 PROTACs utilizing thalidomide derivatives are currently in clinical trials, underscoring the pivotal role of optimized CRBN recruiters like Thalidomide-O-PEG3-Propargyl in modern drug discovery [9].

Properties

Product Name

Thalidomide-O-PEG3-Propargyl

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]isoindole-1,3-dione

Molecular Formula

C22H24N2O8

Molecular Weight

444.4 g/mol

InChI

InChI=1S/C22H24N2O8/c1-2-8-29-9-10-30-11-12-31-13-14-32-17-5-3-4-15-19(17)22(28)24(21(15)27)16-6-7-18(25)23-20(16)26/h1,3-5,16H,6-14H2,(H,23,25,26)

InChI Key

LHOWRJZHHOVQGC-UHFFFAOYSA-N

SMILES

C#CCOCCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Canonical SMILES

C#CCOCCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.